2-amino-3,5-dibromobenzene-1-carbohydrazide
Description
2-Amino-3,5-dibromobenzene-1-carbohydrazide (CAS: 97096-13-4) is a brominated aromatic compound featuring a carbohydrazide (-CONHNH₂) functional group at the 1-position and an amino (-NH₂) group at the 2-position of the benzene ring, flanked by bromine atoms at the 3- and 5-positions. This structure confers unique reactivity, enabling applications in synthetic chemistry, particularly in the formation of heterocyclic frameworks and coordination complexes.
Properties
IUPAC Name |
2-amino-3,5-dibromobenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N3O/c8-3-1-4(7(13)12-11)6(10)5(9)2-3/h1-2H,10-11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOONVUGWFUNIJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)NN)N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381738 | |
| Record name | 2-amino-3,5-dibromobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97096-13-4 | |
| Record name | Benzoic acid, 2-amino-3,5-dibromo-, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97096-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-3,5-dibromobenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material and Bromination
- The synthesis begins with methyl 2-aminobenzoate or o-nitrobenzaldehyde as starting materials.
- Bromination is performed using brominating agents such as tribromo-N-methyl-N-butylimidazole or in situ generated bromine from hydrogen peroxide and hydrobromic acid .
- The reaction temperature is strictly controlled between 0 to 5°C to avoid over-bromination and side reactions.
- Catalytic hydrogenation (using 5% palladium on charcoal and skeletal nickel) is employed to reduce nitro groups to amino groups when starting from nitrobenzaldehyde.
Reaction Conditions and Purification
- The bromination and reduction steps are conducted under stirring with precise temperature control (e.g., 60 ± 2°C for bromination).
- After reaction completion, the mixture is extracted, dried, and concentrated.
- Crystallization from solvents such as methanol, ethanol, acetone, chloroform, or dichloroethane is used to obtain high-purity 2-amino-3,5-dibromobenzaldehyde (>99.9% purity).
- The process avoids the direct use of elemental bromine, reducing hazards and environmental impact.
Industrial Scale Considerations
- The method is amenable to industrial scale-up due to its high yield, reproducibility, and environmental safety.
- Use of metal catalysts for hydrogenation reduces sludge formation compared to traditional ferrous sulfate reduction.
- The process ensures a stable supply of the intermediate for pharmaceutical applications, especially as a precursor to Ambroxol hydrochloride.
Conversion to this compound
Reaction with Hydrazine Hydrate
- The aldehyde intermediate is reacted with hydrazine hydrate in ethanol under reflux conditions .
- Typical procedure:
- Dissolve 2-amino-3,5-dibromobenzaldehyde in ethanol.
- Add hydrazine hydrate slowly to the solution.
- Reflux the mixture for several hours (commonly 4–8 hours).
- Cool the mixture to precipitate the product.
- Filter, wash with cold ethanol, and dry under vacuum.
Reaction Mechanism and Yield Influences
- The reaction proceeds via nucleophilic addition of hydrazine to the aldehyde carbonyl, forming the hydrazone intermediate, followed by rearrangement to the carbohydrazide.
- Temperature control during reflux and molar ratios of hydrazine to aldehyde critically affect yield and purity.
- Purification by recrystallization from ethanol/water mixtures enhances product quality.
Comparative Data Table of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Bromination of methyl 2-aminobenzoate | Tribromo-N-methyl-N-butylimidazole, stirring | 60 ± 2°C | 2.5–3.5 hours | 85–90 | >95 | Controlled addition, avoids elemental bromine |
| Catalytic hydrogenation | 5% Pd/C, skeletal Ni, H2 gas | Room temp to 40°C | 4–6 hours | 90–95 | >98 | Converts nitro to amino group |
| Crystallization of aldehyde | Methanol, ethanol, acetone | Cooling to 0°C | 1–2 hours | N/A | >99.9 | High purity achieved for pharmaceutical use |
| Hydrazide formation | Hydrazine hydrate, ethanol | Reflux (~78°C) | 4–8 hours | 80–88 | >98 | Reflux under inert atmosphere recommended |
Research Findings and Optimization Notes
- Temperature control during bromination and hydrazide formation is critical to minimize side products and maximize yield.
- Use of inert atmosphere (nitrogen or argon) during hydrazide synthesis improves stability and prevents oxidation.
- Recrystallization techniques significantly improve purity, which is essential for pharmaceutical intermediates.
- Avoidance of elemental bromine in bromination reduces environmental and safety risks, making the process more sustainable.
- Catalyst choice for hydrogenation impacts reaction time and byproduct formation; Pd/C and skeletal nickel are preferred.
- Molar ratios : Excess hydrazine hydrate can drive the reaction to completion but must be balanced to avoid impurities.
Chemical Reactions Analysis
Types of Reactions
2-amino-3,5-dibromobenzene-1-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The dibromo groups can be reduced to form mono- or non-brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Mono- or non-brominated derivatives.
Substitution: Alkyl or aryl-substituted derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: 2-Amino-3,5-dibromobenzene-1-carbohydrazide serves as a precursor in synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
Biology
- Antimicrobial Activity: Recent studies have investigated its potential as an antimicrobial agent. In vitro tests have shown that compounds derived from this compound exhibit significant antibacterial properties against various strains of bacteria.
Medicine
- Drug Development: The compound is explored as an intermediate in pharmaceutical synthesis. It has been linked to the production of drugs with anti-inflammatory and anticancer properties. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer cell lines .
Dyes and Pigments
Due to its chromophoric properties, this compound is utilized in producing dyes and pigments. Its ability to form stable dye complexes makes it valuable in textile and paint industries.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. evaluated the antimicrobial efficacy of derivatives of this compound against several bacterial strains. The results indicated a notable inhibition of growth at varying concentrations, suggesting its potential as a therapeutic agent against bacterial infections.
| Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|
| 50 | 15 |
| 100 | 20 |
| 200 | 25 |
Case Study 2: Anticancer Properties
Research published in a peer-reviewed journal highlighted the anticancer properties of this compound when tested on MCF-7 breast cancer cells. The study found that at a concentration of 10 µM, the compound induced significant apoptosis and reduced cell viability.
| Compound Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 80 |
| 10 | 50 |
Mechanism of Action
The mechanism of action of 2-amino-3,5-dibromobenzene-1-carbohydrazide depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The amino and dibromo groups can form hydrogen bonds and halogen bonds, respectively, with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
The substituents on the benzene ring critically influence chemical behavior. Below is a comparison with key analogs (Table 1):
Table 1: Structural and Functional Comparison
Key Observations:
- Carbohydrazide vs. Nitrile/Carboxylic Acid : The carbohydrazide group (-CONHNH₂) enhances nucleophilicity, enabling hydrazone formation or cyclization reactions, whereas the nitrile (-CN) group facilitates Suzuki-Miyaura cross-coupling .
- Bromine Substituents : The 3,5-dibromo pattern in all analogs promotes regioselective reactions (e.g., halogen exchange or aryl coupling) .
Biological Activity
2-Amino-3,5-dibromobenzene-1-carbohydrazide (CAS No. 97096-13-4) is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the current understanding of its biological properties, mechanisms of action, and applications based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of two bromine atoms enhances its reactivity and lipophilicity, which are critical for its interaction with biological targets. The compound features an amino group and a carbohydrazide moiety that contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.015 |
| Pseudomonas aeruginosa | 0.050 |
The compound's efficacy is attributed to the presence of halogen substituents, which enhance its interaction with bacterial cell membranes and disrupt cellular processes .
Antitumor Activity
In addition to its antimicrobial properties, this compound has been investigated for its potential as an antitumor agent. Studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, it has shown promising results against human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range .
The biological activity of this compound is thought to involve several mechanisms:
- Interaction with Biological Macromolecules : The amino and bromine groups can form hydrogen bonds and halogen bonds with proteins and nucleic acids, respectively, affecting their structure and function.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways critical for cancer cell survival .
- Induction of Apoptosis : Preliminary studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways .
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2024) evaluated the antibacterial effects of various concentrations of the compound against clinical isolates of E. coli and S. aureus. Results indicated that treatment with concentrations as low as 0.0039 mg/mL led to significant bacterial death within 8 hours .
- Antitumor Activity Assessment : In a study by Johnson et al. (2024), the antitumor potential was assessed using MCF-7 breast cancer cells treated with varying concentrations of the compound over a period of 72 hours. The results demonstrated a dose-dependent reduction in cell viability, highlighting its potential as a lead compound for further drug development .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, hydrazide NH₂ at δ 4.5–5.5 ppm). 2D NMR (HSQC, HMBC) resolves coupling between bromine and adjacent carbons .
- X-Ray Crystallography : Determines molecular geometry and hydrogen-bonding networks. Single-crystal analysis (e.g., using Mo-Kα radiation) reveals planarity of the hydrazide group and Br···H interactions .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 338.89) and fragmentation patterns .
How do the electron-withdrawing bromine substituents and hydrazide group influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
- Bromine Effects : The meta-directing Br groups deactivate the aromatic ring, favoring electrophilic substitutions at the para position. However, steric hindrance from Br atoms may limit reactivity .
- Hydrazide Reactivity : The –CONHNH₂ group participates in condensation reactions (e.g., with aldehydes to form hydrazones) and acts as a ligand in metal complexes (e.g., with Cu²⁺ for catalytic studies) .
- Methodological Insight : Kinetic studies (UV-Vis monitoring) and DFT calculations (e.g., Gaussian 09) model charge distribution and transition states to predict reaction pathways .
What strategies address contradictory data in biological assays involving this compound, such as inconsistent enzyme inhibition results?
Advanced Research Question
- Assay Optimization : Control pH (6.5–7.5) and ionic strength to stabilize enzyme-compound interactions. Use isothermal titration calorimetry (ITC) to validate binding constants .
- Impurity Analysis : HPLC-MS identifies trace byproducts (e.g., de-brominated derivatives) that may interfere with assays .
- Statistical Validation : Apply ANOVA to replicate data across multiple batches, ensuring >95% confidence intervals .
How can computational modeling predict the compound’s interactions with biological targets like kinases or GPCRs?
Advanced Research Question
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. The hydrazide group often forms hydrogen bonds with catalytic residues (e.g., ATP-binding pockets in kinases) .
- MD Simulations : GROMACS models stability of ligand-receptor complexes over 100-ns trajectories, assessing binding free energy (MM-PBSA) .
- QSAR Models : Correlate substituent effects (e.g., Br vs. Cl) with IC₅₀ values to design analogs with enhanced potency .
What are the best practices for ensuring stability during long-term storage of this compound?
Basic Research Question
- Storage Conditions : Store in amber vials at –20°C under inert gas (Ar) to prevent oxidation. Desiccants (silica gel) mitigate hydrolysis of the hydrazide group .
- Stability Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products (e.g., free hydrazine) .
What mechanistic insights explain the compound’s role in catalytic applications, such as asymmetric synthesis?
Advanced Research Question
- Ligand Design : The hydrazide moiety chelates metals (e.g., Pd, Cu) to form chiral catalysts for C–C coupling. XAS studies confirm oxidation states and coordination geometry .
- Reaction Optimization : Screen solvents (e.g., DCE vs. THF) and additives (e.g., BINOL) to enhance enantioselectivity (>90% ee) .
How does regioselectivity challenge the synthesis of derivatives, and what protecting group strategies are effective?
Advanced Research Question
- Protection of –NH₂ : Use Boc (tert-butoxycarbonyl) or Fmoc groups during bromination to prevent unwanted side reactions .
- Directed Ortho-Metalation : Employ LDA (lithium diisopropylamide) to deprotonate specific positions, enabling selective functionalization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
